molecular formula C13H11Cl2NO2 B13781625 Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate CAS No. 948294-33-5

Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate

Cat. No.: B13781625
CAS No.: 948294-33-5
M. Wt: 284.13 g/mol
InChI Key: XRBGOQVTOCSDSJ-UHFFFAOYSA-N
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Description

Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a quinoline backbone substituted with chlorine atoms at positions 6 and 7, a methyl group at position 2, and an ethyl ester moiety at position 3.

Properties

CAS No.

948294-33-5

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-4-8-5-10(14)11(15)6-12(8)16-7(9)2/h4-6H,3H2,1-2H3

InChI Key

XRBGOQVTOCSDSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C(=CC2=C1)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of o-aminobenzophenones with diethylmalonate, followed by chlorination using phosphorus oxychloride (POCl3) . The reaction is carried out under reflux conditions in a water bath for 5-7 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antibacterial and antimalarial activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication. In anticancer research, it interferes with cell division by targeting microtubules .

Comparison with Similar Compounds

Ethyl 6,7-Dimethoxy-2-Methylquinoline-3-Carboxylate

  • Substituents : Methoxy groups at positions 6 and 7, methyl at position 2, ethyl ester at position 3.
  • Synthesis: Synthesized via condensation of 2-amino-4,5-dimethoxybenzaldehyde with ethyl acetoacetate in ethanol under reflux, yielding an 86% isolated product with a melting point of 110–112°C .
  • Key Differences : Methoxy groups are electron-donating, contrasting with the electron-withdrawing dichloro substituents. This affects electronic properties and reactivity in further functionalization (e.g., bromination in ).

Ethyl 5,8-Dibromo-2-Dibromomethyl-6,7-Dimethoxyquinoline-3-Carboxylate

  • Substituents: Dibromo and dimethoxy groups on the quinoline core.
  • Synthesis: Derived from bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide, highlighting the reactivity of methyl groups toward halogenation .
  • Key Differences : Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions compared to chlorine, influencing crystallinity and stability.

Ring System Analogues

Ethyl 6,7-Dichloro-3-Hydroxyquinoxaline-2-Carboxylate

  • Structure: Quinoxaline backbone (two nitrogen atoms) with 6,7-dichloro, 3-hydroxy, and ethyl ester groups.
  • Molecular Data : Molecular formula C₁₁H₈Cl₂N₂O₃, molecular weight 287.102 .
  • Key Differences: The quinoxaline ring system introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capabilities compared to quinoline derivatives.

Ethyl 3-Hydroxy-6,7-Dimethyl-2-Quinoxalinecarboxylate

  • Substituents : Methyl groups at 6 and 7, hydroxyl at position 3, ethyl ester at position 2.
  • Molecular Data : Molecular formula C₁₃H₁₄N₂O₃, molecular weight 258.26 .

Ethyl 6,7-Difluoro-4-Hydroxy-2-[(Methoxymethyl)Thio]Quinoline-3-Carboxylate

  • Role : Intermediate in prulifloxacin synthesis.
  • Synthesis : Involves sequential reactions with carbon disulfide, ethyl chloroformate, and diethyl malonate, achieving an 85.7% yield .
  • Key Differences : Fluorine’s strong electronegativity and small atomic size enhance metabolic stability and bioavailability compared to chlorine.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications
This compound 6,7-Cl; 2-CH₃; 3-COOEt Not explicitly provided Potential antimicrobial/pharmacological intermediate (inferred)
Ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate 6,7-OCH₃; 2-CH₃; 3-COOEt C₁₄H₁₅NO₄ 261.27 110–112 Precursor for brominated derivatives
Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate 6,7-Cl; 3-OH; 2-COOEt C₁₁H₈Cl₂N₂O₃ 287.10 Quinoxaline-based bioactive compound
Ethyl 3-hydroxy-6,7-dimethyl-2-quinoxalinecarboxylate 6,7-CH₃; 3-OH; 2-COOEt C₁₃H₁₄N₂O₃ 258.26 Structural analogue with methyl groups

Key Findings and Implications

Substituent Effects : Chlorine and methoxy groups significantly alter electronic properties, influencing reactivity in downstream modifications (e.g., bromination vs. chlorination) .

Ring System Impact: Quinoxaline derivatives exhibit distinct hydrogen-bonding and electronic profiles compared to quinolines, affecting solubility and biological interactions .

Synthetic Flexibility: Halogenated quinolines serve as versatile intermediates for pharmaceuticals, with fluorine and chlorine offering distinct advantages in drug design .

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